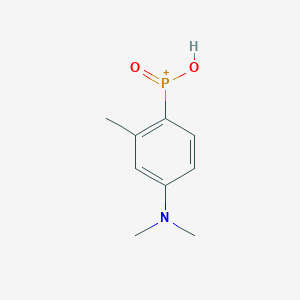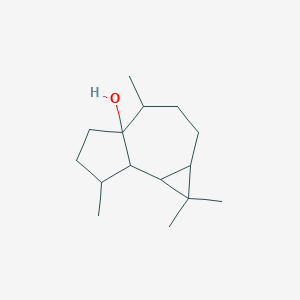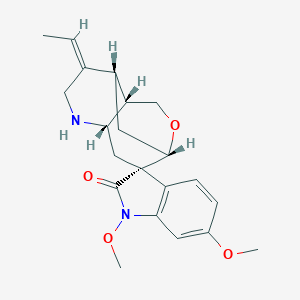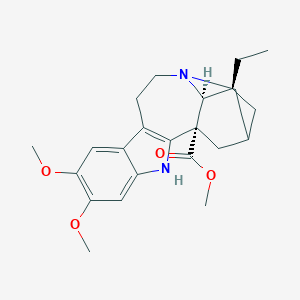
奥尼替辛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The total synthesis of Onitisin has been reported using dimethylated indanone as the key intermediate . The success of this synthesis route is attributed to the Suzuki–Miyaura cross-coupling reaction of aryl bromide to introduce the vinyl side chain, followed by formyl selective Wacker oxidation to generate the aldehyde .Physical And Chemical Properties Analysis
Onitisin is a type of compound known as sesquiterpenoids . It is a powder in physical form . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Relevant Papers There are several papers that have been published on Onitisin. For instance, a paper published in the Journal of Natural Products discusses the total synthesis of Onitisin . Another paper published in Tetrahedron Letters also discusses the total synthesis of Onitisin . These papers provide valuable insights into the synthesis and potential applications of Onitisin.
科学研究应用
(−)−2,3−二氢−4−羟基−6−(2−羟乙基)−2−(羟甲基)−2,5,7−三甲基−1H−茚−1−酮(-)-2,3-Dihydro-4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one(−)−2,3−二氢−4−羟基−6−(2−羟乙基)−2−(羟甲基)−2,5,7−三甲基−1H−茚−1−酮
, 聚焦于不同领域中的独特应用:药理学:血浆容量替代品
奥尼替辛已被确定为一种潜在的血浆容量替代品。这种应用在涉及失血的医疗治疗中至关重要,例如手术或外伤期间。 该化合物的结构使其能够模拟血浆的渗透特性,使其成为液体复苏的绝佳候选者 .
植物生物化学:化学防御
在植物生物化学领域,奥尼替辛已被发现对某些蕨类植物的化学防御机制发挥作用。 它有助于植物抵御食草动物和病原体,从而保护植物免受生物威胁 .
毒理学:致癌物质分离
研究探讨了奥尼替辛在从蕨类植物(如芒萁)中分离致癌物质方面的应用。 这种应用对于了解天然植物化合物对牲畜和可能对人类的毒理学影响具有重要意义 .
化学合成:羟基化反应
奥尼替辛参与受控的羟基化反应,这些反应对于合成化学中修改二萜类化合物的性质至关重要。 这些反应可以导致开发出具有各种应用所需特性的新化合物 .
材料科学:聚合的单体
该化合物的结构,具有反应性的羟基,使其成为聚合过程中产生具有特定性质的合成材料的宝贵单体。 它在材料科学中的应用可能会导致开发出具有独特特性的新型聚合物 .
植物化学:新类萜的鉴定
奥尼替辛在鉴定蕨类植物中新的酚类类萜方面发挥了重要作用。 这一发现扩展了对蕨类植物中存在的植物化学物质及其在医药和农业等各个领域中的潜在应用的理解 .
环境科学:天然毒物分析
该化合物在天然毒物分析中的作用对环境科学至关重要。 它有助于评估天然存在的化合物对生态系统的影响以及它们对野生动物和人类健康的潜在风险 .
生物技术:代谢途径工程
在生物技术领域,奥尼替辛用于研究和改造代谢途径。 这种应用对于在植物或微生物中生产特定化合物至关重要,这些化合物可用于制药、农业和其他行业 .
作用机制
Mode of Action
It is known that onitisin is a competitive inhibitor of 4-hydroxyphenyl-pyruvate dioxygenase, an enzyme upstream of fumarylacetoacetate hydrolyase (fah) in the tyrosine catabolic pathway .
Biochemical Pathways
Onitisin affects the tyrosine catabolic pathway by inhibiting the enzyme 4-hydroxyphenyl-pyruvate dioxygenase . This inhibition prevents the accumulation of catabolic intermediates, which are converted to toxic metabolites in certain pathological conditions .
Result of Action
The result of Onitisin’s action is the prevention of the accumulation of toxic catabolic intermediates in the tyrosine catabolic pathway . This can potentially alleviate the symptoms of conditions caused by these toxic intermediates.
属性
IUPAC Name |
4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-3H-inden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-8-10(4-5-16)9(2)13(18)11-6-15(3,7-17)14(19)12(8)11/h16-18H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTHZTCRZGYKCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1C(=O)C(C2)(C)CO)O)C)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00968611 |
Source


|
| Record name | 4-Hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00968611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53823-03-3 |
Source


|
| Record name | Onitisin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053823033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00968611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is Onitisin and where is it found?
A1: Onitisin is a phenolic pteroside, a type of sesquiterpenoid, first isolated from the fern Onychium siliculosum. [] It has since been found in other fern species, including Dennstaedtia scabra [] and Coniogramme maxima. []
Q2: What is the chemical structure of Onitisin?
A2: While the exact molecular formula and weight are not explicitly provided in the given abstracts, structural characterization can be inferred. Onitisin is a phenolic pteroside, indicating the presence of a phenol group attached to a pterosine skeleton. Further research into databases like PubChem or ChemSpider would be required to obtain the precise molecular formula, weight, and detailed spectroscopic data.
Q3: What are the known biological activities of Onitisin?
A3: Research suggests that Onitisin, along with its related compounds onitin and onitinoside, exhibits smooth muscle relaxant properties. [] Specifically, it inhibits contractions in the guinea pig ileum, suggesting potential antispasmodic activity. [] Mechanistically, Onitisin appears to act as an antagonist of both D and M receptors for serotonin (5-HT). []
Q4: Has the structure-activity relationship (SAR) of Onitisin been investigated?
A4: While the provided abstracts do not delve into specific SAR studies for Onitisin, they do mention related compounds like onitin and onitinoside. [] These compounds, possessing structural similarities to Onitisin, also exhibit inhibitory effects on smooth muscle contractions. [] This suggests that the phenolic pteroside scaffold plays a crucial role in their activity. Further research focused on Onitisin analogues could provide valuable insights into the specific structural features influencing its potency and selectivity.
Q5: What analytical methods are used to identify and quantify Onitisin?
A5: The research primarily relies on chromatographic techniques for the isolation and purification of Onitisin from plant extracts. [, ] While specific details about the chromatographic methods are not provided, it is likely that techniques like column chromatography, high-performance liquid chromatography (HPLC), or thin-layer chromatography (TLC) are employed. Subsequent structural elucidation and confirmation likely involve spectroscopic analyses, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Q6: Are there any known applications of Onitisin?
A6: Currently, the provided research primarily focuses on the isolation, structural characterization, and preliminary biological evaluation of Onitisin. While its smooth muscle relaxant properties [] hint at potential therapeutic applications, further research is needed to explore its potential uses in treating conditions like muscle spasms or gastrointestinal disorders.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(1R,3S,15R,18R,19S,20S,21S,22R,23S,24S,25S,26R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B207125.png)

![(8R)-8,12-dimethyl-4-methylidene-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B207328.png)






